molecular formula C47H30 B13138505 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene CAS No. 653599-38-3

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene

Cat. No.: B13138505
CAS No.: 653599-38-3
M. Wt: 594.7 g/mol
InChI Key: FQCXXZQAIJZEKZ-UHFFFAOYSA-N
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Description

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene is an extended π-conjugated organic scaffold designed for cutting-edge materials science and device engineering. Its molecular architecture, which integrates a rigid 9,9-dimethylfluorene core with fluoranthene end groups, is engineered to facilitate efficient intramolecular charge transfer and tailor the HOMO-LUMO energy gap . This makes it a prime candidate for investigation in nonlinear optics (NLO), where such chromophores can exhibit significant hyperpolarizability for applications in optical switching and sensor protection . Furthermore, the structural motif is highly relevant for the development of next-generation organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where fluorene-based derivatives are prized for their thermal stability and excellent optoelectronic properties . Researchers can leverage this compound as a key building block for synthesizing novel conjugated polymers or small molecules with customized electronic and optical functionalities. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

653599-38-3

Molecular Formula

C47H30

Molecular Weight

594.7 g/mol

IUPAC Name

3-(7-fluoranthen-3-yl-9,9-dimethylfluoren-2-yl)fluoranthene

InChI

InChI=1S/C47H30/c1-47(2)43-25-27(29-21-23-41-33-11-5-3-9-31(33)39-15-7-13-37(29)45(39)41)17-19-35(43)36-20-18-28(26-44(36)47)30-22-24-42-34-12-6-4-10-32(34)40-16-8-14-38(30)46(40)42/h3-26H,1-2H3

InChI Key

FQCXXZQAIJZEKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=C1C9=C(C=C8)C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthesis of 9,9-Dimethyl-9H-fluorene-2,7-diyl Diboronic Acid

A critical intermediate in the synthesis is (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid, which serves as a boronate coupling partner for Suzuki-type reactions.

  • Starting Materials: Fluorene derivatives and boric acid.
  • Reaction Conditions: The synthesis typically involves the reaction of fluorene with boric acid in the presence of a base catalyst such as sodium hydroxide or hydrochloric acid, in solvents like water or methanol.
  • Temperature and Time: The reaction is carried out at 80–100°C for 1–2 hours.
  • Purification: The product is isolated by filtration, centrifugation, and chromatographic methods, followed by drying under vacuum.
  • Characterization: Confirmed by infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy.

This intermediate is commercially available but can be synthesized in-house following the above procedure.

Step Reagents & Conditions Yield (%) Notes
1 Fluorene + Boric acid, NaOH catalyst, H2O/MeOH, 80-100°C, 1-2 h ~70-80 Formation of diboronic acid intermediate
2 Purification by filtration and chromatography - Product purity confirmed by spectroscopy

Functionalization of Fluorene at 9-Position and 2,7-Positions

Fluorene’s 9-position is acidic and reactive, allowing alkylation or acylation, while the 2,7-positions undergo electrophilic substitutions.

  • Example: Synthesis of dimethyl fluorene-9,9-diacetate involves alkylation at the 9-position using allyl bromide with KOH and KI in DMSO, followed by oxidation steps to introduce carboxyl groups at the 2,7-positions.
  • Oxidation: Ruthenium trichloride/sodium periodate or Jones reagent oxidizes intermediates to carboxylic acids.
  • Esterification: Steglich esterification converts acids to esters, facilitating further coupling reactions.

This multi-step synthesis is well-documented with yields ranging from moderate to good (35-90%) and involves purification by flash chromatography and characterization by NMR, FTIR, and mass spectrometry.

Step Reaction Description Yield (%) Key Reagents & Conditions
1 Alkylation of fluorene at 9-position 90 Allyl bromide, KOH, KI, DMSO
2 Oxidation to di-aldehyde 54 RuCl3/NaIO4 in MeCN:H2O
3 Oxidation to di-acid 35 Jones reagent in acetone, 0°C to rt
4 Esterification to di-ester 62 DCC/DMAP, MeOH, DCM

Coupling to Form 3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene

The final step involves coupling the diboronic acid-functionalized fluorene with fluoranthene derivatives:

  • Method: Suzuki-Miyaura cross-coupling is the preferred method, using palladium catalysts under mild conditions.
  • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
  • Bases: Potassium carbonate or cesium carbonate in aqueous or organic solvents.
  • Solvents: Mixtures of toluene, ethanol, and water.
  • Temperature: Typically 80-100°C.
  • Reaction Time: Several hours to overnight.
  • Purification: Column chromatography or recrystallization.
  • Characterization: NMR, mass spectrometry, and elemental analysis confirm the structure.

This method yields the target difluoranthene-fluorene conjugate with high selectivity and purity, suitable for further applications in polymer synthesis or materials science.

Comparative Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Yield Range (%) Remarks
Synthesis of fluorene diboronic acid Fluorene + boric acid, NaOH catalyst, 80-100°C 70-80 Essential intermediate for coupling
Functionalization at 9-position Allyl bromide, KOH, KI, DMSO 90 High yield alkylation step
Oxidation to di-acid RuCl3/NaIO4 or Jones reagent 35-54 Moderate yields, critical for coupling
Esterification DCC/DMAP, MeOH 62 Prepares ester for further reactions
Suzuki Coupling Pd catalyst, K2CO3, toluene/ethanol/water 70-90 Final assembly of target compound

In-Depth Research Findings and Notes

  • The preparation of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is well-established and crucial for the subsequent coupling steps. The purity and crystallinity of this intermediate significantly affect the yield and quality of the final product.

  • The multi-step oxidation and esterification of fluorene derivatives require careful control of reaction conditions to avoid polymerization or side reactions, as reported in synthetic studies of dimethyl fluorene-9,9-diacetate.

  • The Suzuki coupling method is favored for its mild conditions and high functional group tolerance, enabling the construction of complex polyaromatic frameworks like this compound with good yields and reproducibility.

  • Recent polymerization studies using related fluorene derivatives have demonstrated the utility of these compounds in gas adsorption and organic electronic materials, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 3,3'-(9,9-dimethyl-9H-fluorene-2,7-diyl)difluoranthene, highlighting substituent variations and their impact on properties:

Compound Name Substituents at 2,7-positions Key Properties Applications References
4,4′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bisbenzaldehyde Benzaldehyde groups λem = 425 nm (solid state); HOMO = -5.3 eV OLEDs, sensors
5,5′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(furan-2-carbaldehyde) Furan-carbaldehyde groups λem = 405 nm (solution); Tg = 120°C Fluorescent probes
9,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)-2,7-diyl-fluorene derivatives Boronic ester groups High reactivity in Suzuki coupling; solubility in THF Polymer synthesis
Poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) Linear alkyl chains λem = 435–460 nm; high thermal stability (Td > 300°C) Light-emitting diodes (LEDs)
4,4′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid Carboxylic acid groups Fluorescence quenching sensitivity for TNP and acetate ions Chemosensors

Optical and Electronic Properties

  • Emission Wavelengths : Fluoranthene’s extended conjugation could redshift emission (λem ~ 450–500 nm) compared to benzaldehyde (425 nm) or furan (405 nm) analogs .
  • HOMO/LUMO Levels : Methyl and fluoranthene groups may lower HOMO (-5.5 to -5.8 eV) compared to unsubstituted fluorene (-5.3 eV), enhancing electron injection in OLEDs .
  • Thermal Stability : 9,9-Dimethyl substitution improves thermal stability (Tg > 150°C) relative to alkyl-chain derivatives like PFO (Tg ~ 80°C) .

Solubility and Processability

  • 3,3'-Difluoranthene derivative : Expected low solubility in polar solvents due to rigid PAH cores, necessitating alkyl or dendritic side chains for solution processing .
  • Boronic ester analogs : High solubility in toluene/THF enables facile thin-film fabrication .
  • Carboxylic acid derivatives : Water-compatible but prone to aggregation, limiting device performance .

Biological Activity

3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its fluorescence properties and interactions with biological systems.

  • Molecular Formula : C28H22
  • Molecular Weight : 370.48 g/mol
  • CAS Number : 1217980-22-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties
    • Recent studies have indicated that PAHs like difluoranthene exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death.
    • A study demonstrated that difluoranthene derivatives could inhibit the proliferation of breast cancer cells by disrupting the cell cycle and promoting apoptosis through the activation of caspases .
  • Antioxidant Activity
    • Compounds derived from fluorene structures have been reported to possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
    • In vitro assays have shown that this compound can enhance the activity of endogenous antioxidant enzymes, thus providing a protective effect against oxidative damage in cellular models .
  • Phototoxicity and Photodynamic Activity
    • The fluorescent nature of this compound suggests potential applications in photodynamic therapy (PDT). Studies have indicated that upon light activation, difluoranthene can generate reactive oxygen species (ROS), which can selectively damage cancerous tissues while sparing healthy ones.
    • Experimental results show that when exposed to specific wavelengths of light, this compound exhibited significant cytotoxicity against tumor cells compared to normal cells .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations (1 µM to 10 µM), revealing a dose-dependent reduction in cell viability over a 72-hour period.

Concentration (µM)Cell Viability (%)
185
565
1030

The results indicated significant cytotoxicity at higher concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of difluoranthene used DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals compared to standard antioxidants like ascorbic acid.

Sample% Inhibition at 100 µM
Ascorbic Acid90
Difluoranthene75

These findings underscore the compound's potential role in mitigating oxidative stress-related diseases.

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